molecular formula C11H13N5O2 B2486999 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2320605-51-2

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2486999
CAS No.: 2320605-51-2
M. Wt: 247.258
InChI Key: XRNNLMKPTDSQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Compounds featuring the 1,2,3-triazole moiety linked to an azetidine ring are recognized in scientific literature as key structural components in inhibitors targeting various kinases, including PDK1 (Pyruvate Dehydrogenase Kinase 1) and FGFR3 (Fibroblast Growth Factor Receptor 3) . The 3,5-dimethylisoxazole group is a privileged pharmacophore known to enhance molecular recognition and binding affinity in such inhibitors. Kinase inhibition is a cornerstone therapeutic strategy for a range of diseases, and this compound serves as a valuable chemical tool or intermediate for researchers exploring new treatments for oncology, neurodegenerative disorders, and metabolic diseases . Its mechanism of action, as inferred from related analogues, typically involves targeted disruption of the ATP-binding site within specific kinase domains, thereby modulating key signaling pathways that control cell growth, proliferation, and survival. This product is intended for use in biochemical and cellular assay development, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-10(8(2)18-14-7)11(17)15-5-9(6-15)16-12-3-4-13-16/h3-4,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNNLMKPTDSQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: This might involve the cyclization of a suitable precursor under basic or acidic conditions.

    Construction of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction.

    Coupling Reactions: The final step would involve coupling the triazole, azetidine, and isoxazole moieties under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions might target the triazole or azetidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and isoxazole rings exhibit significant antimicrobial activities. The mechanism is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance:

  • In vitro studies have shown that derivatives of triazole exhibit potent activity against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents .

Anticancer Effects

The anticancer potential of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone has been explored in several studies:

  • Mechanistic studies suggest that this compound can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
  • Case studies have demonstrated its efficacy against various cancer cell lines, with IC50 values indicating strong cytotoxic effects .

Synthesis and Characterization

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves:

  • Formation of the Triazole Ring : Utilizing 1,3-dipolar cycloaddition reactions.
  • Azetidine Formation : Cyclization from appropriate precursors.
  • Isoxazole Attachment : Through nucleophilic substitution or coupling reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antitumor activity and structure-activity relationships (SAR) of triazole-containing heterocycles have been extensively studied. Below, we compare the target compound with analogous derivatives reported in the literature, focusing on structural variations and biological efficacy.

Structural Analogues from Literature

describes compounds synthesized via reactions involving hydrazonoyl halides and triazole-containing precursors. Key analogues include:

  • 1,3,4-Thiadiazole derivatives (e.g., compound 9b ): Features a 1,3,4-thiadiazole core linked to a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group.
  • Thiazole derivatives (e.g., compound 12a ): Contains a thiazole ring substituted with a diazenyl group and a triazole moiety.

In contrast, the target compound replaces the thiadiazole or thiazole rings with an azetidine-isoxazole system.

Hypothetical Activity Prediction

While direct biological data for the target compound is unavailable, SAR trends from suggest:

  • The isoxazole group could enhance metabolic stability compared to sulfur-containing heterocycles.
  • The azetidine ring’s conformational rigidity might improve selectivity for kinase targets (e.g., EGFR or CDK inhibitors).
  • The triazol-2-yl substitution may reduce steric hindrance compared to triazol-4-yl derivatives, favoring interactions with flat binding pockets.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and underlying mechanisms.

Structural Overview

The compound features:

  • A triazole ring , known for its biological versatility.
  • An azetidine ring , which contributes to the compound's structural rigidity.
  • An isoxazole moiety , which is often associated with anti-inflammatory and analgesic properties.

The molecular formula of the compound is C12H13N5OC_{12}H_{13}N_5O with a molecular weight of approximately 241.27 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the triazole ring via click chemistry techniques.
  • Cyclization to form the azetidine structure.
  • Coupling with the isoxazole component under controlled conditions.

Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole and isoxazole moieties exhibit significant antimicrobial activities. The synthesized compound has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

These MIC values suggest that the compound exhibits potent antibacterial activity, potentially outperforming standard antibiotics in some cases .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The results indicate that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through assays measuring nitric oxide production in RAW 264.7 macrophages. The results demonstrated a significant reduction in nitric oxide levels, indicating potential as an anti-inflammatory agent:

Treatment Nitric Oxide Production (%)
Control100%
Compound Treatment30%

This reduction suggests that the compound may inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-containing compounds similar to our target compound:

  • Triazole Derivatives Against Leishmania : A series of triazole derivatives showed significant anti-leishmanial activity with IC50 values ranging from 2.43 to 45.75 µM against Leishmania donovani promastigotes .
  • Neuroprotective Effects : Triazole hybrids have been reported to exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.